1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride
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Overview
Description
1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride is a complex organic compound that belongs to the class of imidazole and benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound, which includes both imidazole and benzimidazole moieties, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of acidic catalysts such as phosphoric acid or polyphosphoric acid . Industrial production methods may involve more efficient catalytic processes and optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and benzimidazole rings
Scientific Research Applications
1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole and benzimidazole moieties can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-(2-Phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar pharmacological activities.
Imidazole derivatives: Compounds with the imidazole ring also show a wide range of biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar structure and are known for their antiviral and anticancer properties. The uniqueness of this compound lies in its combined imidazole and benzimidazole structure, which enhances its pharmacological potential
Properties
IUPAC Name |
1-(2-phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O.ClH/c1-3-14-23-16-12-8-9-13-17(16)24-20(18(25)4-2)19(22-21(23)24)15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMONIGQBCYGTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)CC)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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